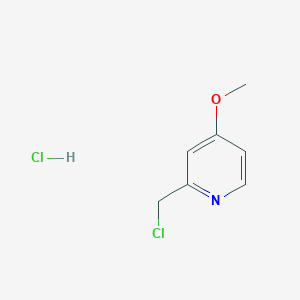

2-(Chloromethyl)-4-methoxypyridine hydrochloride

Description

The exact mass of the compound 2-(Chloromethyl)-4-methoxypyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Chloromethyl)-4-methoxypyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-methoxypyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-4-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-2-3-9-6(4-7)5-8;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDFBZPTRXMFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552532 | |

| Record name | 2-(Chloromethyl)-4-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62734-08-1 | |

| Record name | 2-(Chloromethyl)-4-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-4-methoxypyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Chloromethyl)-4-methoxypyridine hydrochloride chemical properties

An In-Depth Technical Guide to 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride (CAS No: 86604-75-3), a pivotal chemical intermediate in the pharmaceutical industry. Primarily recognized for its role as a key starting material in the synthesis of the proton pump inhibitor Omeprazole, this compound's chemical properties, synthesis, and handling are of significant interest to researchers and professionals in drug development. This document delves into its physicochemical properties, provides detailed synthetic protocols, discusses its reactivity and core applications, and outlines essential safety and handling procedures, grounding all information in authoritative references.

Chemical Identity and Physicochemical Properties

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride is a heterocyclic compound that serves as a critical building block in organic synthesis. Its structure features a pyridine core substituted with a chloromethyl group, two methyl groups, and a methoxy group, and it is supplied as a hydrochloride salt to improve stability and handling.

Note on Nomenclature: While the topic specifies "2-(Chloromethyl)-4-methoxypyridine hydrochloride," the overwhelmingly prevalent and commercially significant compound in literature and industry is the 3,5-dimethyl substituted analog, which is the focus of this guide. The non-dimethylated version (CAS 62734-08-1) is a distinct chemical entity.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride | [2] |

| CAS Number | 86604-75-3 | [2][3][4] |

| Molecular Formula | C₉H₁₂ClNO · HCl (or C₉H₁₃Cl₂NO) | [3][5][6] |

| Molecular Weight | 222.11 g/mol | [2][3][4][5] |

| Appearance | White to off-white solid powder | [4][5][6][7] |

| Purity | Typically ≥98% (by HPLC) |[4][7] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

|---|---|---|

| Melting Point | 128-131 °C (lit.) | [4][5] |

| Solubility | Soluble in water. Sparingly soluble in methanol, slightly soluble in chloroform. | [4][5] |

| Storage | Store at room temperature under an inert atmosphere. |[4][5] |

Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride involves the direct chlorination of its corresponding alcohol precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

Mechanism Insight: The conversion of the primary alcohol to the alkyl chloride is typically achieved using thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).[3][8] Thionyl chloride is often preferred in laboratory settings for its efficacy. The reaction proceeds by the alcohol's oxygen atom attacking the sulfur of SOCl₂, forming a chlorosulfite intermediate. This intermediate is an excellent leaving group. In the final step, a chloride ion, released in the first step, acts as a nucleophile and attacks the carbon atom, displacing the leaving group to form the desired chloromethyl product. The formation of gaseous SO₂ and HCl byproducts drives the reaction to completion.

Caption: Synthesis workflow for the chlorination of the alcohol precursor.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established methods.[3][9]

-

Preparation: In a three-necked flask equipped with a stirrer and under an argon atmosphere, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 0.15 mol) in anhydrous dichloromethane (DCM, 400 mL).

-

Reagent Addition: In a separate flask, prepare a solution of thionyl chloride (e.g., 0.158 mol) in anhydrous DCM (100 mL). Add this solution dropwise to the stirred alcohol solution at room temperature over a period of 30 minutes.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.[3][9]

-

Isolation: Remove the solvent (DCM) and volatile byproducts via distillation under reduced pressure.

-

Purification: The resulting solid residue is suspended in a non-polar solvent like hexane (200 mL) and stirred to form a slurry.

-

Final Product: Collect the solid product by filtration, wash it with a small amount of fresh hexane (50 mL), and air-dry to yield 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid. The yield is typically high, often quantitative.[3]

Core Application in Drug Development: The Omeprazole Synthesis

The industrial and scientific significance of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride lies almost entirely in its role as a pivotal intermediate for synthesizing proton pump inhibitors, most notably Omeprazole.[4][8]

Synthetic Role: The compound's chloromethyl group (-CH₂Cl) is a reactive electrophilic site. In the synthesis of Omeprazole, this allows for the alkylation of a nucleophilic thiol group on a separate benzimidazole moiety. This key carbon-sulfur bond-forming reaction links the two heterocyclic fragments together to construct the final drug molecule.[4] The efficiency and high yield of this coupling step are critical for the economic viability of Omeprazole production.

Caption: Role as a key building block in the synthesis of Omeprazole.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the compound before its use in further synthetic steps.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be consistent with the structure.[7] Key signals include a singlet for the chloromethyl protons (-CH₂Cl), a singlet for the methoxy protons (-OCH₃), singlets for the two distinct methyl groups on the pyridine ring, and a singlet for the aromatic proton on the pyridine ring.

-

¹³C NMR: The spectrum will show distinct signals for each unique carbon atom, including the chloromethyl carbon, methoxy carbon, and the various carbons of the substituted pyridine ring.

-

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The analysis will show a molecular ion peak corresponding to the free base (C₉H₁₂ClNO).

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final product, which is typically found to be high (e.g., 99.92%).[7]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the presence of key functional groups within the molecule.

Safety, Handling, and Storage

As a reactive chemical intermediate, 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride requires careful handling to ensure personnel safety.

Table 3: GHS Hazard Identification

| Hazard Code | Description | Reference(s) |

|---|---|---|

| H315 | Causes skin irritation. | [2][6][10] |

| H317 | May cause an allergic skin reaction. | [2][10] |

| H318 / H319 | Causes serious eye damage / Causes serious eye irritation. | [2][6][10] |

| H335 | May cause respiratory irritation. | [2][6][10] |

| H413 | May cause long lasting harmful effects to aquatic life. | [10] |

| H302 / H314 | Harmful if swallowed / Causes severe skin burns and eye damage (Reported by some suppliers). |[2] |

Recommended Precautions and PPE

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[6][10] Contaminated work clothing should not be allowed out of the workplace.[10]

-

Respiratory Protection: If dust is generated, wear a dust respirator (e.g., N95).[10][11]

-

-

Hygiene: Avoid all personal contact, including inhalation.[10] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[12]

First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[6][10]

-

If on Skin: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[6][11]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[11]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical advice immediately.[11]

Storage and Stability

-

Conditions: The compound is stable under normal conditions.[6] It should be stored in a tightly closed container in a dry, well-ventilated place.[10] For long-term stability, storage under an inert atmosphere is recommended.[4][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11]

Conclusion

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride is a compound of high value and utility, particularly within the pharmaceutical sector. Its well-defined synthesis, reactive nature, and critical role in the production of Omeprazole underscore its importance. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.

References

-

9 (Source: Google Patents)

-

10 (Source: Apollo Scientific)

-

5 (Source: ChemBK)

-

8 (Source: FAQ)

-

3 (Source: chemicalbook.com)

-

2 (Source: PubChem, National Institutes of Health)

-

6 (Source: Fisher Scientific)

-

11 (Source: Capot Chemical)

-

(Source: Sigma-Aldrich)

-

13 (Source: RASĀYAN Journal of Chemistry)

-

14 (Source: PubChem, National Institutes of Health)

-

1 (Source: chemicalbook.com)

-

12 (Source: CymitQuimica)

-

15 (Source: Pharmaffiliates)

-

16 (Source: ECHEMI)

-

17 (Source: LGC Standards)

-

7 (Source: ChemScene)

-

4 (Source: Cion Pharma)

Sources

- 1. 2-(CHLOROMETHYL)-4-METHOXYPYRIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. cionpharma.com [cionpharma.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.pt [fishersci.pt]

- 7. file.chemscene.com [file.chemscene.com]

- 8. Page loading... [guidechem.com]

- 9. prepchem.com [prepchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. capotchem.com [capotchem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. echemi.com [echemi.com]

- 17. 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride | LGC Standards [lgcstandards.com]

2-(Chloromethyl)-4-methoxypyridine hydrochloride CAS number 86604-75-3

An In-Depth Technical Guide to 2-(Chloromethyl)-4-methoxypyridine hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3), a critical intermediate in the synthesis of proton pump inhibitors (PPIs). Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, reactivity, and applications. It offers field-proven insights into experimental choices, detailed protocols for synthesis and analysis, and robust safety guidelines, grounding all claims in authoritative references.

Introduction and Strategic Importance

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a substituted pyridine derivative of significant importance in the pharmaceutical industry.[1] Its primary value lies in its role as a key building block for the synthesis of several blockbuster anti-ulcer drugs, most notably Omeprazole and its enantiomer, Esomeprazole.[1][2][3] The compound's structure is specifically engineered for this purpose: the chloromethyl group at the 2-position serves as a reactive electrophilic handle, while the electron-donating methoxy and methyl groups on the pyridine ring modulate its reactivity and are integral to the final drug's structure. This guide will illuminate the chemistry of this vital intermediate, providing the technical depth required for its effective and safe utilization in a research and development setting.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is fundamental to its handling, storage, and use in synthesis.

Key Properties

The essential physicochemical data for 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 86604-75-3 | [4] |

| Molecular Formula | C₉H₁₃Cl₂NO | [4][5] |

| Molecular Weight | 222.11 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder or solid | [1][5] |

| Melting Point | 128-131 °C (lit.) | [6][7][8] |

| Solubility | Soluble in water; sparingly soluble in methanol and chloroform. | [6][7] |

| Storage Conditions | Store at room temperature (<30°C), under an inert atmosphere. | [5][8] |

Structural Representation

The molecular structure consists of a pyridine ring substituted with a chloromethyl group, a methoxy group, and two methyl groups, with the pyridine nitrogen protonated to form a hydrochloride salt.

Caption: Structure of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

Spectroscopic Data

Full characterization is essential for confirming the identity and purity of the material.

-

¹H Nuclear Magnetic Resonance (¹H NMR):

-

A representative ¹H NMR spectrum shows characteristic signals: a singlet for the methoxy (-OCH₃) protons, two distinct singlets for the two methyl (-CH₃) groups on the pyridine ring, a singlet for the chloromethyl (-CH₂Cl) protons, and a singlet for the aromatic proton on the pyridine ring.

-

Reported Data: δ 8.4 (1H, singlet, Ar-H), 4.8 (2H, singlet, -CH₂Cl), 3.9 (3H, singlet, -OCH₃), 2.5 (3H, singlet, -CH₃), 2.3 (3H, singlet, -CH₃).[9]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry confirms the molecular weight of the parent compound.

-

Reported Data: The molecular ion peak (M+) is observed at m/z = 222.10.[9]

-

-

Infrared (IR) Spectroscopy:

-

The FTIR spectrum provides information about the functional groups present. Characteristic peaks include C-H stretching from alkyl and aromatic groups, C=N and C=C stretching from the pyridine ring, C-O stretching from the methoxy group, and C-Cl stretching. An ATR-FTIR spectrum is publicly available for reference.[6]

-

Synthesis and Manufacturing Insights

The most common and industrially relevant synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride involves the chlorination of its corresponding alcohol precursor, 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine.

Reaction Mechanism and Rationale

The conversion of the primary alcohol to the alkyl chloride is typically achieved using thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM).[10]

Caption: Key steps in the chlorination of the alcohol precursor.

Causality and Experimental Choices:

-

Choice of Chlorinating Agent: Thionyl chloride is highly effective for this transformation. Its primary advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[11]

-

Solvent: Dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and effectively dissolves the starting material. Its low boiling point facilitates easy removal during work-up.

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the dropwise addition of thionyl chloride to control the initial exothermic reaction and prevent potential side reactions. The reaction is then allowed to proceed at room temperature to ensure completion.[9]

-

Work-up: After the reaction, the solvent is removed under reduced pressure. The resulting crude solid is often suspended or washed with a non-polar solvent like hexane or a mixture of acetone and petroleum ether.[2][10] This step is crucial for removing non-polar impurities, as the desired product is a polar hydrochloride salt with low solubility in such solvents.

Detailed Synthetic Protocol

This protocol is a representative procedure based on established literature.[10]

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Addition of Reagent: Add a solution of thionyl chloride (1.05-1.1 eq) in DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

-

Purification: Suspend the resulting crude solid residue in hexane or an acetone/petroleum ether mixture. Stir vigorously for 30 minutes.

-

Final Product: Collect the white solid product by filtration, wash with a small amount of cold hexane, and dry under vacuum to yield 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

Chemical Reactivity and Applications

The synthetic utility of this compound is centered on the reactivity of the chloromethyl group.

Core Reactivity: Nucleophilic Substitution

The C-Cl bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic. It readily undergoes Sₙ2 reactions with a variety of nucleophiles. The pyridine nitrogen, being protonated as the hydrochloride salt, acts as an electron-withdrawing group, further activating the chloromethyl group towards nucleophilic attack.

Caption: General Sₙ2 reactivity with common nucleophiles.

-

Reaction with S-Nucleophiles: The most significant application involves reaction with sulfur nucleophiles, particularly benzimidazole-2-thiols. This is the key bond-forming step in the synthesis of omeprazole and related PPIs.[5]

-

Reaction with N-Nucleophiles: It can react with primary and secondary amines to form the corresponding substituted amines.

-

Reaction with O-Nucleophiles: Reactions with alkoxides or phenoxides can yield ethers, although this is a less common application.

Case Study: Synthesis of Rabeprazole Intermediate

A primary application is the condensation with a thiol to form a thioether, which is a precursor to drugs like Rabeprazole.

Caption: Workflow for the synthesis of Rabeprazole from the title compound's analog.

Analytical Methods

Robust analytical methods are required to ensure the purity and quality of the intermediate, as impurities can carry over to the final active pharmaceutical ingredient (API).

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. While a specific validated monograph for this intermediate may be proprietary, a typical method can be constructed based on methods for analogous compounds and the final API.[10][12]

Representative HPLC Protocol:

This protocol is a representative method and requires validation for its intended use according to ICH guidelines.[13][14]

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, Buffer A: 10 mM Ammonium Acetate in water; Buffer B: Acetonitrile.

-

Elution: Isocratic elution with a ratio such as 70:30 (Buffer A: Buffer B). The exact ratio should be optimized to achieve good resolution between the main peak and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance, typically around 280-302 nm.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask.

-

Sonicate briefly to ensure complete dissolution and make up to volume.

-

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of personnel and maintain the integrity of the compound.

Hazard Identification

Based on aggregated GHS data, the compound is classified as:

-

Skin Irritant: Causes skin irritation.[5]

-

Eye Irritant: Causes serious eye irritation.[5]

-

Respiratory Irritant: May cause respiratory irritation.[5]

-

Sensitizer: May cause an allergic skin reaction.[6]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator (e.g., N95).[8]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions. As a hydrochloride salt, it is generally more stable and less prone to degradation than its free base form.

Conclusion

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a cornerstone intermediate for the synthesis of world-leading pharmaceuticals. Its value is derived from a well-defined structure that provides both the necessary reactivity through its chloromethyl group and the core scaffold required for the final drug product. A thorough understanding of its synthesis, characterization, reactivity, and handling, as detailed in this guide, is essential for any scientist or researcher working in the field of medicinal chemistry and drug development. Adherence to the outlined protocols and safety measures will ensure its effective and safe application in the laboratory and beyond.

References

-

PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-(chloromethyl)-4-methoxy-3,5-dimethyl-pyridine dyhydrochloride. Retrieved from [Link]

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASĀYAN Journal of Chemistry, 17(4), 2067-2074.

-

PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

-

ChemWhat. (n.d.). Omeprazole EP Impurity XI CAS#: 86604-75-3. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 86604-75-3 | Product Name : 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. Retrieved from [Link]

-

DiVA portal. (n.d.). Quality by Design Method Development For the Analysis of Omeprazole. Retrieved from [Link]

-

Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-7. Retrieved from [Link]

-

International Council for Harmonisation. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Simple RP−HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

- Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435.

-

YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. Michael Leonard. Retrieved from [Link]

-

Reddit. (2025, April 29). How would thionyl chloride react? Potential mechanism. r/OrganicChemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]

- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 98 86604-75-3 [sigmaaldrich.com]

- 5. ijprems.com [ijprems.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. DEVELOPMENT OF A VALIDATED RP-HPLC METHOD FOR SEPARATION AND DETERMINATION OF PROCESS-RELATED IMPURITIES OF OMEPRAZOLE IN BULK DRUGS | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. molnar-institute.com [molnar-institute.com]

- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. fda.gov [fda.gov]

- 14. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride: A Cornerstone Intermediate in Pharmaceutical Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals.

A Note on Nomenclature: This guide focuses on 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS No. 86604-75-3), a key intermediate in pharmaceutical manufacturing. While the initial inquiry specified the non-dimethylated analogue, the vast body of scientific literature and commercial relevance points towards the dimethylated compound as the substance of primary interest in drug development. This guide will proceed with an in-depth analysis of this crucial molecule.

Introduction: The Strategic Importance of a Versatile Pyridine Derivative

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a substituted pyridine derivative that has garnered significant attention in the pharmaceutical industry. Its strategic importance lies in its role as a pivotal building block in the synthesis of several blockbuster drugs, most notably proton pump inhibitors (PPIs) used in the treatment of acid-related gastrointestinal disorders.[1][2] The presence of a reactive chloromethyl group, a methoxy substituent, and dimethyl groups on the pyridine ring provides a unique combination of reactivity and steric hindrance, making it an ideal synthon for complex molecular architectures. This guide will provide a comprehensive overview of its chemical properties, synthesis, applications, and safe handling protocols, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is fundamental for its effective use in synthesis and for ensuring laboratory safety. The key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃Cl₂NO | [3][4][5][6] |

| Molecular Weight | 222.11 g/mol | [3][4][5][6] |

| CAS Number | 86604-75-3 | [3][4][5] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 128-131 °C | [3][7] |

| Solubility | Soluble in water. Sparingly soluble in methanol and slightly soluble in chloroform. | [3][7] |

| Storage Temperature | Room temperature, under an inert atmosphere. | [3] |

Synthesis and Mechanistic Insights: A Step-by-Step Approach

The synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[1] A common and effective method involves the chlorination of the corresponding hydroxymethyl precursor.

Experimental Protocol: Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

This protocol describes a widely employed method for the synthesis of the title compound.

Materials:

-

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

-

Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Acetone or Diethyl ether

-

Ice bath

-

Three-necked flask equipped with a dropping funnel and a magnetic stirrer

Procedure:

-

Dissolution: In a three-necked flask, dissolve a known quantity of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in dichloromethane.[1]

-

Cooling: Cool the solution in an ice bath with continuous stirring.

-

Chlorinating Agent Addition: Slowly add a solution of thionyl chloride or sulfuryl chloride in dichloromethane dropwise to the cooled solution.[1][5] The dropwise addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified period (e.g., 1.5 hours) to ensure the reaction goes to completion.[1]

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.[1]

-

Precipitation and Filtration: Add acetone or diethyl ether to the concentrated residue to precipitate the product as a solid.[1] Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold acetone or diethyl ether to remove any remaining impurities.[1] Dry the purified 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride to obtain the final product.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

Applications in Drug Development: The Gateway to Proton Pump Inhibitors

The primary and most significant application of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is its use as a key intermediate in the synthesis of proton pump inhibitors (PPIs).[1][2] PPIs, such as omeprazole, esomeprazole, and tenatoprazole, are widely prescribed for the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions caused by excessive stomach acid.[8]

The chloromethyl group of the pyridine derivative serves as an electrophilic site, allowing for its coupling with a mercapto-benzimidazole moiety. This crucial carbon-sulfur bond formation is the linchpin in the assembly of the final drug molecule.

The Role in Omeprazole Synthesis

The synthesis of omeprazole provides a classic example of the utility of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. The reaction involves the nucleophilic substitution of the chlorine atom by the sulfur atom of 5-methoxy-2-mercapto-1H-benzimidazole, followed by oxidation of the resulting sulfide to a sulfoxide.

Signaling Pathway of Proton Pump Inhibitors

Caption: The mechanism of action of proton pump inhibitors on the gastric H+/K+-ATPase.

Safety and Handling: A Researcher's Responsibility

As with any reactive chemical intermediate, proper safety precautions are paramount when handling 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.[9]

-

Eye Irritation: Causes serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Handling Procedures:

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Spill Management: In case of a spill, avoid generating dust.[10] For minor spills, sweep up the solid material and place it in a sealed container for disposal.[10] For major spills, evacuate the area and follow emergency procedures.[10]

-

First Aid:

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials.[10]

Conclusion: An Indispensable Tool in Modern Drug Synthesis

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride stands as a testament to the critical role of well-designed chemical intermediates in the pharmaceutical industry. Its unique structural features and reactivity have made it an indispensable component in the synthesis of life-changing medications. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or professional working in the dynamic field of drug development. The continued exploration of its synthetic utility holds the promise of enabling the creation of novel therapeutics for years to come.

References

-

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. (2024, April 9). ChemBK. Retrieved January 5, 2026, from [Link]

-

How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? (n.d.). Autech. Retrieved January 5, 2026, from [Link]

- Patel, S. B., et al. (2024). Process Optimization and Green Chemistry Approach during Synthesis and Characterization of 2-Chloromethyl-3,5-dimethyl-4-methoxy Pyridine Hydrochloride. RASĀYAN J. Chem., 17(4), 2067-2074.

-

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. (2011, September 23). Capot Chemical. Retrieved January 5, 2026, from [Link]

- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (n.d.). Google Patents.

-

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl. (n.d.). PharmaCompass. Retrieved January 5, 2026, from [Link]

-

2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (n.d.). Eureka. Retrieved January 5, 2026, from [Link]

-

2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine HCl. (n.d.). PharmaCompass. Retrieved January 5, 2026, from [Link]

- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.). Google Patents.

Sources

- 1. Page loading... [guidechem.com]

- 2. cionpharma.com [cionpharma.com]

- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 4. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. chembk.com [chembk.com]

- 8. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 9. fishersci.pt [fishersci.pt]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. capotchem.com [capotchem.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-(Chloromethyl)-4-methoxypyridine hydrochloride

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive, multi-technique framework for the structural elucidation of 2-(chloromethyl)-4-methoxypyridine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction, this document serves as an authoritative reference for researchers. It emphasizes not just the "how" but the "why" behind experimental choices, offering field-proven insights and detailed, self-validating protocols.

Introduction: The Imperative for Rigorous Characterization

2-(Chloromethyl)-4-methoxypyridine hydrochloride is a substituted pyridine derivative of significant interest in medicinal chemistry. Its proper identification and characterization are critical, as even minor structural ambiguities can lead to significant deviations in reactivity, biological activity, and impurity profiles. This guide outlines a systematic and robust analytical workflow to confirm the compound's constitution, connectivity, and three-dimensional structure.

The core structure to be confirmed consists of:

-

A pyridine ring substituted at the 2- and 4-positions.

-

A chloromethyl group (-CH₂Cl) at the C2 position.

-

A methoxy group (-OCH₃) at the C4 position.

-

A hydrochloride salt formed at the pyridine nitrogen, confirming the compound's ionic nature.

This guide will proceed through a logical sequence of analytical techniques, from initial functional group identification to the definitive determination of atomic coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] A suite of 1D and 2D NMR experiments provides unambiguous evidence of the carbon-hydrogen framework and the connectivity between atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR is the initial and fundamental step, revealing the chemical environment and connectivity of all protons in the molecule.[1]

Expected ¹H NMR Data: The protonated pyridine nitrogen causes a downfield shift for all ring protons compared to the free base, due to decreased electron density.[2]

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| H-6 | ~8.5 - 8.7 | Doublet (d) | 1H | Adjacent to the electron-withdrawing protonated nitrogen. |

| H-5 | ~7.2 - 7.4 | Doublet of Doublets (dd) | 1H | Coupled to both H-6 and H-3. |

| H-3 | ~7.0 - 7.2 | Doublet (d) | 1H | Shielded relative to H-6 but deshielded by the adjacent nitrogen. |

| -CH₂Cl | ~4.8 - 5.0 | Singlet (s) | 2H | Deshielded by the adjacent chlorine and the aromatic ring. |

| -OCH₃ | ~4.0 - 4.2 | Singlet (s) | 3H | Typical range for a methoxy group on an aromatic ring. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of 2-(chloromethyl)-4-methoxypyridine hydrochloride and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation for accurate integration.

-

Number of Scans: 16-32, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak. Integrate all signals and determine coupling constants.

¹³C NMR and DEPT Spectroscopy: Carbon Skeleton and Multiplicity

¹³C NMR spectroscopy identifies all unique carbon environments, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between CH, CH₂, and CH₃ groups.[3][4][5][6][7]

Expected ¹³C NMR Data: The chemical shifts of pyridine carbons are influenced by the substituents and the protonation state of the nitrogen.[8][9][10][11][12]

| Assignment | Expected δ (ppm) | DEPT-135 Phase | DEPT-90 Signal |

| C-4 | ~165 - 170 | No Signal (Quaternary) | No Signal |

| C-2 | ~150 - 155 | No Signal (Quaternary) | No Signal |

| C-6 | ~148 - 152 | Positive (CH) | Positive |

| C-5 | ~115 - 120 | Positive (CH) | Positive |

| C-3 | ~110 - 115 | Positive (CH) | Positive |

| -OCH₃ | ~55 - 60 | Positive (CH₃) | No Signal |

| -CH₂Cl | ~40 - 45 | Negative (CH₂) | No Signal |

Experimental Protocol: ¹³C and DEPT NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Same NMR spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

¹³C {¹H}: Standard proton-decoupled experiment (e.g., 'zgpg30'). Spectral width ~200 ppm.

-

DEPT-90 & DEPT-135: Use standard DEPT pulse programs.

-

-

Data Analysis: Correlate the signals from the broadband-decoupled ¹³C spectrum with the phase information from the DEPT-135 spectrum and the signals present in the DEPT-90 spectrum to assign the multiplicity of each carbon.[3][4][5]

2D NMR Spectroscopy: Unambiguous Connectivity

2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for assembling the complete molecular structure by revealing through-bond correlations.[13][14][15][16]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. A cross-peak between two protons indicates they are typically within 2-3 bonds of each other. This will confirm the connectivity of the pyridine ring protons (H-3, H-5, H-6).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.[17] This provides definitive C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-4 bonds. This is the key experiment for connecting the substituents to the pyridine ring and for assigning quaternary carbons.

Key Expected HMBC Correlations:

-

Protons of the -CH₂Cl group will show a correlation to C-2 and C-3 .

-

Protons of the -OCH₃ group will show a correlation to C-4 .

-

Proton H-3 will show correlations to C-2 , C-4 , and C-5 .

-

Proton H-5 will show correlations to C-3 , C-4 , and C-6 .

-

Proton H-6 will show correlations to C-2 , C-4 , and C-5 .

Experimental Protocol: 2D NMR

-

Sample and Instrumentation: Use the same sample and spectrometer.

-

Acquisition: Run standard COSY, HSQC, and HMBC pulse sequences. Optimize acquisition parameters (e.g., number of increments, spectral widths) for the specific molecule.

-

Data Analysis: Use NMR processing software to visualize and interpret the 2D contour plots to build the molecular connectivity map.

Caption: Key HMBC correlations for structural confirmation.

Mass Spectrometry (MS): Molecular Formula and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to determine its elemental composition.[18][19][20][21][22]

Expected HRMS Data:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Analyte: The cation, [C₇H₈ClNO]⁺.

-

Calculated Exact Mass: 157.0322

-

Isotopic Pattern: A characteristic A+2 peak with approximately one-third the intensity of the molecular ion peak, which is a definitive signature of a monochlorinated compound.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. Key expected fragmentation pathways include the loss of the chloromethyl radical or the entire chloromethyl group.[23][24][25]

| m/z (Nominal) | Proposed Fragment | Proposed Loss |

| 122 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 108 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |

| 79 | [C₅H₅N]⁺ | Pyridine ring fragment after loss of substituents. |

Experimental Protocol: HRMS

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 50-500.

-

Mass Accuracy: Calibrate the instrument to achieve <5 ppm mass accuracy.

-

-

Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the elemental composition. Compare the observed isotopic pattern with the theoretical pattern for the proposed formula.

Infrared (IR) Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.[26] For pyridine derivatives, FT-IR is instrumental in confirming the presence of the aromatic ring and its substituents.[27][28][29][30]

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| ~2950-2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |

| ~1600-1450 | C=C and C=N Stretch | Aromatic Ring |

| ~1250-1200 | C-O Stretch (Asymmetric) | Aryl-alkyl ether (-OCH₃) |

| ~1050-1000 | C-O Stretch (Symmetric) | Aryl-alkyl ether (-OCH₃) |

| ~750-650 | C-Cl Stretch | Alkyl Halide (-CH₂Cl) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[31][32][33][34] No further preparation is needed.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.[35]

-

Apply the sample to the crystal and ensure good contact using the pressure clamp.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide powerful evidence for connectivity, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms, confirming the ionic interaction between the protonated pyridine and the chloride anion.

Experimental Protocol: Crystal Growth and X-ray Diffraction

-

Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step.[36]

-

Purity: Start with highly pure material.

-

Solvent Selection: Choose a solvent system in which the compound has moderate solubility.[37]

-

Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol) and allow the solvent to evaporate slowly over several days.[38][39]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., diethyl ether). The anti-solvent will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.[38][39][40]

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.[39]

-

-

-

Data Collection:

-

Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on the goniometer of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Caption: Integrated workflow for structure elucidation.

Conclusion: A Self-Validating Approach

The structural elucidation of 2-(chloromethyl)-4-methoxypyridine hydrochloride is achieved through the logical integration of multiple, complementary analytical techniques. Each experiment provides a piece of the structural puzzle, and together they form a self-validating system. The proton and carbon environments identified by 1D NMR are connected through 2D NMR, the resulting molecular skeleton's mass and formula are confirmed by HRMS, the functional groups are verified by IR spectroscopy, and the entire three-dimensional structure is definitively established by single-crystal X-ray diffraction. This comprehensive approach ensures the highest level of scientific integrity and provides the trustworthy data required for advanced drug development and manufacturing.

References

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts.

- Application Note: FT-IR Analysis of Novel Pyridine Deriv

- 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts.

- High-Resolution Mass Spectrometry Definition. Fiveable.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts.

- 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry | OpenStax.

- Understanding 2D NMR Spectra: How to Read and Interpret Them.

- Video: ¹³C NMR: Distortionless Enhancement by Polariz

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv

- DEPT | NMR Core Facility. Columbia University.

- Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane. Benchchem.

- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.

- High Resolution Mass Spectrometry (HRMS) Analysis.

- 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts.

- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

- 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. Department of Chemistry.

- Study of the Infrared Absorption Spectra of Some Pyridine Deriv

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider

- IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed.

- Everything You Need to Know About

- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- Crystal Growing Tips. The Center for Xray Crystallography » University of Florida.

- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroarom

- Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Chloromethyl)butanal. Benchchem.

- How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?

- HSQC and HMBC - NMR Core Facility. Columbia University.

- (IUCr) How to grow crystals for X-ray crystallography.

- How To: Grow X-Ray Quality Crystals. Department of Chemistry : University of Rochester.

- HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis.

- HSQC and HMBC. NMR Core Facility - Columbia University.

- 2D NMR experiments provide chemists with evidence to clarify and confirm resonance assignment. Nanalysis.

- Sample Preparation – FT-IR/ATR.

- Mass Spectrometry - Fragmentation P

- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Chemical structure and proposed fragmentation pathway of chloromethyl...

- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.

- fourier transform infrared spectroscopy.

- fourier transform infrared spectroscopy.

- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.

- How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?

- Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich.

Sources

- 1. benchchem.com [benchchem.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. youtube.com [youtube.com]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. fiveable.me [fiveable.me]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. longdom.org [longdom.org]

- 21. resolvemass.ca [resolvemass.ca]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. cdnsciencepub.com [cdnsciencepub.com]

- 28. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes [opg.optica.org]

- 29. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. cdnsciencepub.com [cdnsciencepub.com]

- 31. agilent.com [agilent.com]

- 32. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 33. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 34. youtube.com [youtube.com]

- 35. mse.washington.edu [mse.washington.edu]

- 36. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 37. How To [chem.rochester.edu]

- 38. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 39. iucr.org [iucr.org]

- 40. researchgate.net [researchgate.net]

synthesis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-methoxypyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a key heterocyclic building block in medicinal chemistry. The document delineates the prevalent synthetic strategy, starting from the corresponding hydroxymethyl precursor, 2-(hydroxymethyl)-4-methoxypyridine. It offers a detailed mechanistic explanation for the critical chlorination step using thionyl chloride, discusses process optimization, and presents a robust, field-tested experimental protocol. Emphasis is placed on the causality behind experimental choices, safety considerations, and methods for purification and characterization to ensure the synthesis of a high-purity final product.

Introduction and Strategic Importance

2-(Chloromethyl)-4-methoxypyridine hydrochloride is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The reactive chloromethyl group at the 2-position of the pyridine ring serves as a versatile electrophilic handle for introducing the 4-methoxypyridinylmethyl moiety into target molecules, often through nucleophilic substitution reactions with thiols, amines, or phenols[1]. Its structural analogues, such as 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, are pivotal intermediates in the industrial-scale production of proton pump inhibitors (PPIs) like Omeprazole, which are widely used to treat acid-related gastrointestinal disorders[2][3][4]. The principles and methodologies discussed herein are therefore of significant interest to professionals in drug discovery and process development.

This guide focuses on the most common and efficient laboratory-scale synthesis: the chlorination of 2-(hydroxymethyl)-4-methoxypyridine.

Retrosynthetic Analysis and Synthetic Pathway

A logical retrosynthetic approach simplifies the synthesis of the target molecule. The primary disconnection occurs at the C-Cl bond, identifying the immediate precursor as the corresponding alcohol, 2-(hydroxymethyl)-4-methoxypyridine. This alcohol can be prepared from 4-methoxy-2-picoline N-oxide, which itself is derived from the oxidation of 4-methoxy-2-picoline. This multi-step pathway is a classic strategy for functionalizing the methyl group of picolines.

Caption: Retrosynthetic pathway for 2-(Chloromethyl)-4-methoxypyridine HCl.

Core Synthesis: The Chlorination Reaction

The conversion of 2-(hydroxymethyl)-4-methoxypyridine to its chloromethyl derivative is the cornerstone of this synthesis. Thionyl chloride (SOCl₂) is the reagent of choice due to its high reactivity and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture.

Mechanism of Chlorination

The reaction proceeds through a well-established mechanism involving the formation of a chlorosulfite ester intermediate.

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the alcohol's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A proton transfer and loss of a chloride ion result in a protonated chlorosulfite ester.

-

Formation of the Chlorosulfite Intermediate: The pyridine nitrogen, acting as an internal base, deprotonates the intermediate to form the neutral alkyl chlorosulfite.

-

Nucleophilic Attack and Product Formation: The chloride ion (Cl⁻) then attacks the carbon atom bearing the chlorosulfite group. This can occur via an Sₙ2 (bimolecular) or Sₙi (internal) mechanism. The departure of the leaving group is facilitated by its decomposition into sulfur dioxide (SO₂) and another chloride ion. The pyridine nitrogen is concurrently protonated by the generated HCl, yielding the final hydrochloride salt.

Caption: Simplified mechanism for the chlorination of a primary alcohol.

Causality in Experimental Design

-

Choice of Solvent: Dichloromethane (DCM) or toluene are commonly used as solvents. They are relatively inert to thionyl chloride and provide good solubility for the starting material. DCM is often preferred for its lower boiling point, which simplifies removal post-reaction[5][6].

-

Temperature Control: The addition of thionyl chloride is performed at low temperatures (e.g., 0 to -5 °C)[2]. This is crucial because the reaction is highly exothermic and rapid, and low temperatures help to control the reaction rate, minimize side reactions, and prevent the degradation of thermally sensitive intermediates.

-

Stoichiometry: A slight excess of thionyl chloride is typically used to ensure complete conversion of the alcohol.

-

Product Isolation: The hydrochloride salt of the product is often less soluble in the reaction solvent than the starting material. In many procedures, the product precipitates directly from the reaction mixture or upon the addition of a non-polar anti-solvent like diethyl ether or hexane, facilitating its isolation by filtration[5][6].

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the structurally related 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride[2][5][6]. Researchers should perform their own risk assessment before proceeding.

Materials:

-

2-(Hydroxymethyl)-4-methoxypyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether or Hexane, anhydrous

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet (connected to a bubbler/scrubber system to trap HCl and SO₂ gas), dissolve 2-(hydroxymethyl)-4-methoxypyridine (1.0 eq) in anhydrous dichloromethane (approx. 8-10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add thionyl chloride (1.1-1.2 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Precipitation: Once the reaction is complete, add anhydrous diethyl ether or hexane (approx. 4-5 volumes relative to the DCM) dropwise while cooling the flask in an ice bath. The product should precipitate as a solid.

-

Isolation: Stir the resulting slurry for another 30-60 minutes at low temperature to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any residual impurities. Dry the white to off-white solid under vacuum to a constant weight.

Purification and Characterization

The crude product obtained from the reaction is often of high purity. However, if further purification is required, recrystallization or solvent washing can be employed.

-

Purification Strategy: Washing the crude solid with a solvent in which the product is sparingly soluble but impurities are more soluble is an effective first step. A mixture of acetone and petroleum ether has been shown to be effective for purifying related compounds[7][8]. For colored impurities, a charcoal treatment during recrystallization can be beneficial[8].

-

Characterization: The final product should be characterized to confirm its identity and purity.

-

Melting Point: A sharp melting point indicates high purity. The melting point for the related 3,5-dimethyl analogue is reported as 130-131 °C[5].

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR spectrum should show a characteristic singlet for the chloromethyl (-CH₂Cl) protons.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, with purities often exceeding 99%[3].

-

| Parameter | Typical Value / Observation | Reference |

| Appearance | White to off-white solid | [6][9] |

| Purity (HPLC) | > 99% | [3] |

| Yield | 75-95% (can approach 100% in some cases) | [3][6] |

| Melting Point | 128-131 °C (for 3,5-dimethyl analogue) | [4] |

| Solubility | Soluble in water | [4] |

Safety and Handling of Thionyl Chloride

Thionyl chloride is a highly corrosive, toxic, and water-reactive chemical that requires careful handling in a well-ventilated fume hood.[10][11]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Spill and Waste Disposal:

-

Absorb small spills with an inert, dry material like sand or vermiculite. Do NOT use water[10].

-

Neutralize waste carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base. This process should be done in a fume hood due to vigorous gas evolution.

-

Conclusion

The via the chlorination of its hydroxymethyl precursor with thionyl chloride is a reliable and high-yielding method. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for a successful outcome. The resulting high-purity product serves as a crucial intermediate for further elaboration in the development of complex pharmaceutical agents.

References

- 1. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Page loading... [wap.guidechem.com]

- 4. cionpharma.com [cionpharma.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 11. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. lanxess.com [lanxess.com]

- 13. westliberty.edu [westliberty.edu]

- 14. nj.gov [nj.gov]

An In-Depth Technical Guide to the Mechanism and Application of 2-(Chloromethyl)-4-methoxypyridine hydrochloride in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive analysis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride, a critical chemical intermediate in the pharmaceutical industry. The primary focus is on elucidating its mechanism of action, not as a bioactive agent, but as a highly reactive electrophile in the synthesis of proton pump inhibitors (PPIs), most notably omeprazole. We will explore the chemical principles governing its reactivity, the rationale behind its specific structural features, and the causality driving the experimental protocols for its use. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, handling, and application of this pivotal building block.

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of pharmaceutical manufacturing, the efficiency, safety, and scalability of a synthetic route are paramount. The synthesis of omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, relies on the precise coupling of a substituted pyridine moiety with a benzimidazole core.[1] 2-(Chloromethyl)-4-methoxypyridine hydrochloride (CAS: 86604-75-3) is the lynchpin of this process, serving as the electrophilic pyridine building block.[2][3] Its specific chemical structure and reactivity are not accidental; they are engineered to facilitate a highly specific and efficient chemical transformation.[3] Understanding the mechanistic role of this compound is essential for process optimization, impurity control, and the successful large-scale production of life-saving medications. While some pyridine derivatives are explored for direct biological activities like antimicrobial or anti-malarial effects, the significance of this particular compound lies squarely in its role as a synthetic intermediate.[4][5][6]

Physicochemical Properties

A foundational understanding begins with the compound's physical and chemical characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃Cl₂NO | [2][7] |

| Molecular Weight | 222.11 g/mol | [2][7] |

| Appearance | White to off-white solid/powder | [2][4] |

| Melting Point | 128-131 °C | [2][8] |

| Solubility | Soluble in water | [2][4] |

| Storage | Inert atmosphere, Room Temperature | [4] |

Core Mechanism of Action: A Targeted Nucleophilic Substitution

The primary "mechanism of action" for 2-(Chloromethyl)-4-methoxypyridine hydrochloride is its function as an electrophile in a classic bimolecular nucleophilic substitution (SN2) reaction.[9] This reaction forms the critical carbon-sulfur bond that constitutes the backbone of omeprazole.

The overall transformation involves two key stages:

-

Nucleophilic Substitution: Formation of a thioether intermediate.

-

Oxidation: Conversion of the thioether to the final sulfoxide product, omeprazole.[9]

This guide will focus on the first stage, where our title compound is consumed.

The SN2 Reaction Pathway

The reaction couples the pyridine derivative with 2-mercapto-5-methoxybenzimidazole. The process is initiated by a base, typically sodium hydroxide, which deprotonates the thiol group (-SH) on the benzimidazole ring.[9][10] This creates a highly nucleophilic thiolate anion.

The thiolate anion then attacks the electrophilic carbon atom of the chloromethyl group (-CH₂Cl) on the pyridine ring. The chloride ion is displaced as the leaving group, resulting in the formation of a new thioether linkage.[9]

Below is a diagram illustrating this core mechanistic pathway.

Caption: The SN2 pathway for thioether formation.

Causality of Molecular Design and Reactivity

The efficiency of this reaction is dictated by the electronic and structural features of the pyridine ring.

-

The Chloromethyl Group: The -CH₂Cl group at the 2-position of the pyridine ring provides an electrophilic carbon center. This carbon is benzylic-like, which helps to stabilize the transition state of the SN2 reaction, thereby increasing the reaction rate compared to a simple alkyl chloride.

-